(R)-3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxypropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,5-dimethyl-pyrrolidin-2-one and 3-bromopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to activate the hydroxy group for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated alcohol.
Scientific Research Applications
(3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one: Unique due to its specific substitution pattern.
(3R)-3-(3-hydroxypropyl)-5-methyl-pyrrolidin-2-one: Similar structure but with one less methyl group.
(3R)-3-(3-hydroxypropyl)-pyrrolidin-2-one: Lacks the dimethyl substitution on the pyrrolidinone ring.
Uniqueness
The uniqueness of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6-7(4-3-5-11)8(12)10-9/h7,11H,3-6H2,1-2H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
ZXXMWYSGWPMYCL-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(C[C@H](C(=O)N1)CCCO)C |
Canonical SMILES |
CC1(CC(C(=O)N1)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.